![molecular formula C16H13ClN4O B2994114 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide CAS No. 1171435-61-2](/img/structure/B2994114.png)
2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group, a carboxamide group, and a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by chlorination and subsequent reactions to introduce the pyridine and carboxamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Pyridine-N-oxide derivatives from oxidation.
Amines from reduction of the carboxamide group.
Substituted pyridines from nucleophilic substitution reactions.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and pyridine moieties make it a versatile intermediate in organic synthesis.
Biology: The biological activity of this compound can be explored for potential therapeutic applications. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine: Research into the medicinal applications of this compound could lead to the development of new drugs. Its structural features may allow it to interact with various biological targets, making it a candidate for drug discovery.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism by which 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. The pyrazole and pyridine rings can interact with enzymes or receptors, leading to biological responses. The specific pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
2-Chloro-N-[(1-phenyl-1H-pyrazol-3-yl)methyl]pyridine-3-carboxamide
2-Chloro-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]pyridine-3-carboxamide
2-Chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-4-carboxamide
Uniqueness: The uniqueness of 2-chloro-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide lies in its specific substitution pattern on the pyridine ring and the presence of the phenyl group on the pyrazole ring. These structural features may confer distinct biological and chemical properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development could unlock its full potential in various scientific and industrial fields.
属性
IUPAC Name |
2-chloro-N-[(1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-15-14(7-4-8-18-15)16(22)19-9-12-10-20-21(11-12)13-5-2-1-3-6-13/h1-8,10-11H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKFBDMQYPAHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CNC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(4-methoxyphenyl)urea](/img/structure/B2994034.png)
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2994035.png)
![2-{[(3-chlorophenyl)carbamoyl]methyl}-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2994036.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methylthiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2994040.png)
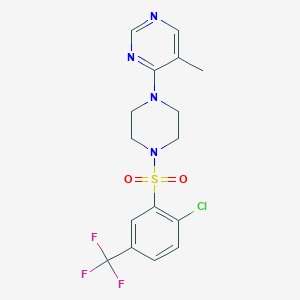
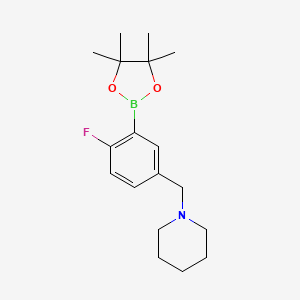
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
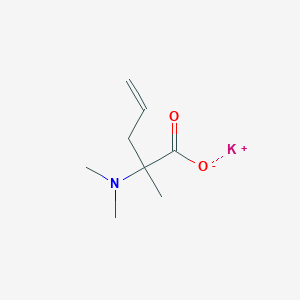
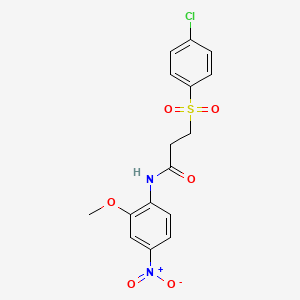
![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)
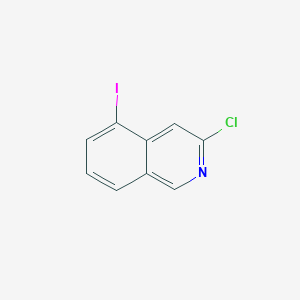
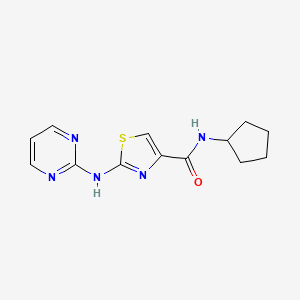

![2-[[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpiperidin-4-yl]-ethylamino]acetic acid;hydrochloride](/img/structure/B2994053.png)
